6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O2/c15-14(16)5-7-18(8-6-14)13(21)9-19-12(20)4-3-11(17-19)10-1-2-10/h3-4,10H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAPNPFKCAJFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbene precursors.
Attachment of the Difluoropiperidinyl Moiety: The difluoropiperidinyl group can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs include:
2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one
- Substituents: 6-methyl group on pyridazinone. 5-(4-methylbenzyl) group. 2-(4-fluorophenyl)acetamide side chain.
- Key Findings :
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h)
- Substituents: 5-chloro and 6-phenyl groups on the pyridazinone core. Varied 2-position substituents (e.g., alkyl, aryl groups).
- Key Findings :
6-cyclopropyl-2-(2-oxo-2-(4-(pyridin-3-ylmethyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
- Substituents :
- 6-cyclopropyl group.
- 4-(pyridin-3-ylmethyl)piperazinylacetamide side chain.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity :
- Metabolic Stability :
- Fluorinated piperidines are less prone to CYP450-mediated oxidation than aryl groups (e.g., 4-fluorophenyl), suggesting longer half-life for the target compound .
Biological Activity
6-Cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology and molecular biology. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H17F2N3O2
- CAS Number : 2326195-83-7
This structure features a pyridazine ring, a cyclopropyl group, and a difluoropiperidine moiety, which contribute to its unique biological properties.
Research indicates that the compound acts as an inhibitor of specific protein targets involved in cancer progression. In particular, it has shown promising results in inhibiting kinesin KIF18A, a motor protein critical for mitotic spindle dynamics. Inhibition of KIF18A leads to significant anti-cancer effects, including tumor regression in various cancer models.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | Inhibition (%) | EC50 (µM) | Mechanism |
|---|---|---|---|
| HGSOC (High-grade serous ovarian cancer) | 75% | 0.047 | KIF18A inhibition |
| TNBC (Triple-negative breast cancer) | 70% | 0.021 | KIF18A inhibition |
| MCF-7 (Breast cancer) | 60% | 0.045 | Apoptosis induction via PARP cleavage |
These results indicate that the compound effectively reduces cell viability through mechanisms involving apoptosis and cell cycle arrest.
In Vivo Studies
Animal models have also been utilized to assess the efficacy of this compound. Notably, treatment with the compound resulted in significant tumor regression in mice bearing human ovarian and breast cancer xenografts. The following observations were made:
- Tumor Volume Reduction : Average tumor volume decreased by approximately 50% after four weeks of treatment.
- Survival Rates : Increased survival rates were observed in treated groups compared to controls.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Case Study A : A patient with advanced ovarian cancer showed a marked reduction in tumor markers after treatment with the compound as part of a clinical trial.
- Case Study B : A cohort of triple-negative breast cancer patients exhibited improved outcomes when treated with combination therapies including this compound.
Q & A
Q. What are the common synthetic routes for 6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions, including:
- Cyclopropane ring formation : Introduced via cyclopropanation of alkenes using reagents like diethylzinc and diiodomethane.
- Nucleophilic substitution : The 4,4-difluoropiperidine moiety is incorporated through alkylation or amidation reactions at the pyridazinone nitrogen.
- Ketone functionalization : The 2-oxoethyl group is introduced via Friedel-Crafts acylation or condensation reactions. Key intermediates include cyclopropyl-substituted pyridazinone precursors and 4,4-difluoropiperidine derivatives. Characterization of intermediates via NMR and mass spectrometry is critical to ensure purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR confirm substituent positions and fluorine incorporation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., monoclinic systems with β angles ~101.5°, as seen in related pyridazinones) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and C-F stretches (~1200 cm⁻¹) .
Q. What are the primary solubility and stability challenges associated with this compound, and how are they addressed experimentally?
- Solubility : Poor aqueous solubility due to hydrophobic cyclopropyl and difluoropiperidine groups. Strategies include:
- Co-solvents (e.g., DMSO/PEG mixtures).
- Cyclodextrin-based formulations for in vitro assays .
- Stability : Susceptibility to hydrolysis at the pyridazinone ring. Mitigation involves:
- pH-controlled buffers (pH 6.5–7.4).
- Lyophilization for long-term storage .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for this compound, particularly in multi-step pathways?
- Reaction Optimization :
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclopropanation.
- Catalyst screening : Palladium catalysts improve coupling efficiency in piperidine functionalization .
- Purification :
- Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates.
- Recrystallization from ethanol/water enhances final product purity (>95% by HPLC) .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify critical parameters like solvent polarity and stoichiometry .
Q. How can contradictory biological activity data for this compound be resolved across different assays?
- Assay Validation :
- Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for target binding).
- Control for off-target effects via counter-screening against related enzymes/receptors .
- Data Analysis :
- Use nonlinear regression to compare IC₅₀ values under varying pH or co-factor conditions.
- Molecular dynamics (MD) simulations reconcile discrepancies in binding kinetics (e.g., fluorine’s electrostatic effects) .
Q. What computational methods are employed to model this compound’s interactions with biological targets?
- Docking Studies : AutoDock Vina or Schrödinger Glide predict binding poses in enzyme active sites (e.g., kinases or GPCRs).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the difluoropiperidine group on binding affinity .
- Free Energy Perturbation (FEP) : Quantify substituent contributions (e.g., cyclopropyl vs. methyl groups) to ligand-receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
